molecular formula C14H12F3N3OS B2627990 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide CAS No. 303091-38-5

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B2627990
CAS No.: 303091-38-5
M. Wt: 327.33
InChI Key: VZNWHRAVGHSVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide is a compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a trifluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-trimethylpyrimidine.

    Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2,4,5-trifluoroaniline to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or materials with specific electronic characteristics.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3OS/c1-7-3-8(2)19-14(18-7)22-6-13(21)20-12-5-10(16)9(15)4-11(12)17/h3-5H,6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNWHRAVGHSVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=C(C=C2F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.